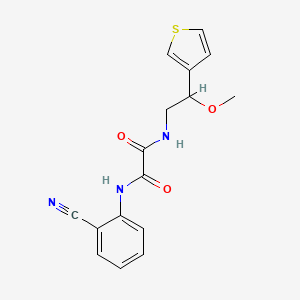

N1-(2-cyanophenyl)-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2-cyanophenyl)-N-(2-methoxy-2-thiophen-3-ylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S/c1-22-14(12-6-7-23-10-12)9-18-15(20)16(21)19-13-5-3-2-4-11(13)8-17/h2-7,10,14H,9H2,1H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWBNUOPOKSVJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C(=O)NC1=CC=CC=C1C#N)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions to form the oxalamide structure.

Introduction of the cyanophenyl group: This step involves the reaction of the oxalamide intermediate with 2-cyanophenyl isocyanate.

Attachment of the methoxy-ethyl-thiophene moiety: The final step involves the reaction of the intermediate with 2-methoxy-2-(thiophen-3-yl)ethylamine.

The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and may require catalysts or reagents like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can achieve this transformation.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: It may be used in the production of advanced materials, such as polymers or electronic components.

Mechanism of Action

The mechanism by which N1-(2-cyanophenyl)-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the cyanophenyl and thiophene groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Group Analysis

The table below compares key structural features and applications of analogous oxalamides:

Key Observations:

- Electron-Withdrawing Groups: The target compound’s 2-cyanophenyl group contrasts with S336’s electron-donating methoxy groups. Cyano substituents may enhance metabolic stability by resisting oxidation, as seen in S336’s resistance to amide hydrolysis .

- Thiophene vs. Pyridine : The thiophene moiety in the target compound offers sulfur-based heterocyclic interactions, differing from S336’s pyridine ring, which contributes to its umami taste via T1R1/T1R3 receptor binding .

- Halogenated Analogs: Compounds like GMC-1 and 28 use halogens (Br, Cl, F) for antimicrobial or enzyme-inhibitory effects, suggesting the target compound’s cyano group could similarly modulate bioactivity .

Metabolic Stability and Toxicity

- S336 : Exhibits rapid metabolism in rat hepatocytes without amide bond cleavage, indicating stability of the oxalamide core . The target compound’s thiophene group may alter cytochrome P450 interactions compared to S336’s pyridine.

- GMC Series: No direct metabolic data, but halogenated aromatic systems (e.g., bromo, chloro) in GMC-1–5 are typically associated with slower hepatic clearance .

Biological Activity

N1-(2-cyanophenyl)-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide is a compound of increasing interest in biological research due to its unique structural features and potential pharmacological applications. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 346.41 g/mol. Its structure includes:

- Cyanophenyl group : Contributes to its electronic properties.

- Methoxy-substituted ethyl chain : Enhances solubility and reactivity.

- Thiophene ring : Imparts unique chemical characteristics that may affect biological interactions.

The mechanism of action for this compound primarily involves its interactions at the molecular level with various biological targets. The presence of diverse functional groups allows for potential binding with proteins, enzymes, or receptors, which could lead to various pharmacological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth through apoptosis induction in cancer cell lines. For instance, a study demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values indicating effective dose ranges.

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including Gram-positive and Gram-negative bacteria. Its ability to disrupt bacterial cell membranes may contribute to its antimicrobial efficacy.

- Anti-inflammatory Effects : In vitro assays have indicated that this oxalamide can reduce the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anticancer | IC50 = 15 µM (MCF-7) | |

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anti-inflammatory | Reduced IL-6 levels |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Cyanophenyl Intermediate : Starting from 2-cyanophenylamine.

- Preparation of Methoxy-Thiophene Intermediate : Reacting thiophene derivatives with methoxyethyl halides.

- Coupling Reaction : Utilizing oxalyl chloride to couple the intermediates through an oxalamide linkage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.